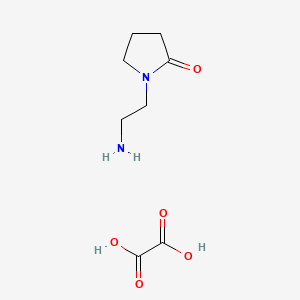

![molecular formula C8H17NO B1374460 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol CAS No. 1228748-75-1](/img/structure/B1374460.png)

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

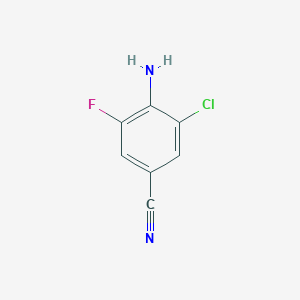

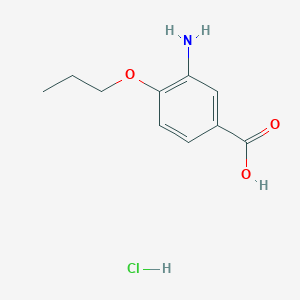

“2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” is 1S/C8H17NO/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Synthesis

- Summary of Application: This compound has been used in the catalytic asymmetric synthesis of cyclopentyl β-amino esters. This process involves a [3+2] cycloaddition reaction of enecarbamates with electrophilic metalloenolcarbene intermediates .

- Methods of Application: The reaction involves the use of β-TBSO-substituted enoldiazoacetates with a chiral dirhodium catalyst Rh2(S-TCPTTL)4 and trans-arylvinylcarbamates . The transformation occurs with hydrogen bond association between the vinylcarbamate and the intermediate metalloenolcarbene .

- Results or Outcomes: The reaction forms chiral cyclopentyl β-amino esters in high yield with up to 98% enantiomeric excess (ee) and excellent diastereocontrol . The protected amino-esters can be converted reductively to form highly functionalized cyclopentyl β-amino acids and 3-aminocyclopentanones .

Thermodynamic Analysis

- Summary of Application: While not directly related to “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol”, there is research on the thermodynamic properties of cyclopentanol and cyclopentyl acetate . These compounds are structurally similar and could potentially provide insights into the properties of “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol”.

- Methods of Application: The research estimated the liquid heat capacities of these compounds using the Ruzicka–Domalski group contribution method .

- Results or Outcomes: The study provided estimates for the standard enthalpy of formation and standard entropy of gaseous cyclopentyl acetate .

Chemical Properties

- Summary of Application: The compound “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” has been studied for its chemical properties, including its structure, melting point, boiling point, density, molecular formula, and molecular weight .

- Methods of Application: These properties are typically determined using a variety of laboratory techniques, such as spectroscopy, chromatography, and calorimetry .

- Results or Outcomes: The specific results for these properties are not provided in the source, but this information can be useful for predicting the behavior of the compound in different conditions and for designing experiments .

Chemical Properties

- Summary of Application: The compound “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” has been studied for its chemical properties, including its structure, melting point, boiling point, density, molecular formula, and molecular weight .

- Methods of Application: These properties are typically determined using a variety of laboratory techniques, such as spectroscopy, chromatography, and calorimetry .

- Results or Outcomes: The specific results for these properties are not provided in the source, but this information can be useful for predicting the behavior of the compound in different conditions and for designing experiments .

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

2-[1-(aminomethyl)cyclopentyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNILSFZGMGXCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CCO)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)

![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)

![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)